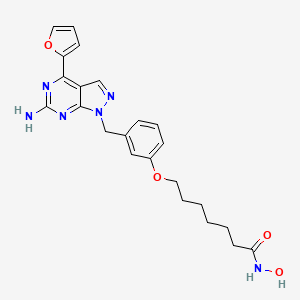

A2Aar/hdac-IN-2

Description

Evolution of Multi-Targeting Strategies in Drug Discovery

The concept of multi-target drugs has gained considerable traction as our understanding of complex diseases, such as cancer and neurodegenerative disorders, has grown. scielo.brfrontiersin.org These diseases often involve multiple pathological pathways, making a single-target approach insufficient. dovepress.comfrontiersin.org The evolution from combination therapies, where multiple drugs are administered, to single molecules with multiple targets represents a significant advancement. dovepress.comarxiv.org This shift is driven by the potential for improved efficacy, reduced risk of drug-drug interactions, and a more simplified treatment regimen. dovepress.comscielo.br Computational strategies and a deeper understanding of cellular networks are now paving the way for the rational design of these sophisticated multi-target agents. scielo.brajol.info

Rationale for Adenosine (B11128) A2A Receptor (A2Aar) Modulation in Disease Pathophysiology

The Adenosine A2A receptor (A2Aar) is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes. wikipedia.org In the context of disease, A2Aar has emerged as a key regulator of inflammation and immune responses. nih.govaai.org In the tumor microenvironment, high levels of adenosine can activate A2Aar on immune cells, leading to immunosuppression and allowing cancer cells to evade immune surveillance. nih.govnih.gov Consequently, blocking the A2Aar with antagonists can enhance anti-tumor immunity. wikipedia.orgresearchgate.net Beyond cancer, A2Aar modulation is also being explored for neurodegenerative conditions like Parkinson's disease, where it is involved in regulating inflammation and neuronal function. unicam.it

Rationale for Histone Deacetylase (HDAC) Inhibition in Epigenetic Therapeutics

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.govmdpi.com This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression. mdpi.commdpi.com In many diseases, including cancer, HDACs are often misregulated, leading to aberrant gene expression that promotes disease progression. nih.govamegroups.org HDAC inhibitors can reverse this process, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. mdpi.comnih.gov This has established HDACs as important targets for epigenetic-based therapies. nih.govamegroups.org

Conceptual Advantages of Synergistic Dual-Targeting Approaches

The simultaneous targeting of two distinct but complementary pathways can lead to synergistic therapeutic effects, where the combined effect is greater than the sum of the individual effects. nih.govcreative-diagnostics.com In the case of A2Aar and HDAC, a dual-targeting approach offers several conceptual advantages. While A2Aar antagonists can boost the immune response against tumors, HDAC inhibitors can directly inhibit cancer cell proliferation and induce apoptosis. researchgate.netresearchgate.net Furthermore, HDAC inhibitors can potentially enhance the efficacy of immunotherapy by modulating the expression of immune-related genes. researchgate.net This dual-pronged attack could lead to a more potent and durable anti-cancer response and potentially overcome resistance mechanisms that may arise from single-agent therapies. nih.gov

Overview of A2Aar/hdac-IN-2 as a Prototype Dual-Acting Compound

This compound is a novel bifunctional molecule designed to act as both an A2Aar antagonist and an HDAC inhibitor. researchgate.netmedchemexpress.com It was developed by integrating the structural features of known A2Aar antagonists with a zinc-binding group characteristic of HDAC inhibitors. researchgate.netacs.org This design allows the single molecule to engage both targets. Research has shown that this compound exhibits potent inhibitory activity against both A2Aar and HDAC1. medchemexpress.com This dual activity translates into significant anti-proliferative effects in cancer cell lines. medchemexpress.com As a prototype, this compound provides a valuable tool for exploring the therapeutic potential of simultaneously targeting the adenosine and epigenetic pathways.

Research Findings on this compound

A study on the design and synthesis of dual-acting agents targeting the A2A adenosine receptor and histone deacetylases identified a series of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives. medchemexpress.com One of these compounds, this compound (also referred to as compound 30c in the study), demonstrated notable biological activity. medchemexpress.com

In Vitro Activity of this compound

| Cell Line | GI50 (µM) |

| CT26 (colon carcinoma) | 12.16 |

| MC38 (colon adenocarcinoma) | 12.61 |

This table shows the concentration of this compound required to inhibit the growth of two different cancer cell lines by 50%. medchemexpress.com

Furthermore, in MC38 cells, this compound was shown to increase the acetylation of histone H3 and H4 in a concentration-dependent manner, confirming its activity as an HDAC inhibitor. medchemexpress.com A significant increase in acetylation was observed at a concentration of 10 µM. medchemexpress.com The compound also exhibited potent inhibitory activity against the HDAC1 enzyme with an IC50 of 18.5 nM. medchemexpress.com

Structure

3D Structure

Properties

Molecular Formula |

C23H26N6O4 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

7-[3-[[6-amino-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]phenoxy]-N-hydroxyheptanamide |

InChI |

InChI=1S/C23H26N6O4/c24-23-26-21(19-9-6-12-33-19)18-14-25-29(22(18)27-23)15-16-7-5-8-17(13-16)32-11-4-2-1-3-10-20(30)28-31/h5-9,12-14,31H,1-4,10-11,15H2,(H,28,30)(H2,24,26,27) |

InChI Key |

BNMVLBFIXXFEJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCCCCC(=O)NO)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N |

Origin of Product |

United States |

Discovery, Design, and Synthetic Development of A2aar/hdac in 2

Historical Context of Dual-Target Compound Identification

The concept of dual-target inhibitors has gained traction as a strategy to overcome the limitations of monotherapies, such as acquired resistance and insufficient efficacy, particularly in complex multifactorial diseases like cancer. acs.orgunimi.it The inhibition of histone deacetylases (HDACs) has been a focal point in cancer research due to their crucial role in gene expression regulation, apoptosis, and cell proliferation. unimi.itresearchgate.net However, HDAC inhibitors as standalone agents have shown limited success and can be associated with adverse effects. researchgate.net

Concurrently, the A2A adenosine (B11128) receptor (A2AAR) has been identified as a promising target in immuno-oncology. researchgate.net Adenosine in the tumor microenvironment acts as an immunosuppressive factor, and A2AAR antagonists can enhance anti-tumor immunity. acs.orgnih.gov Despite this, A2AAR antagonists often lack direct cytotoxic effects and have demonstrated limited efficacy as monotherapies in clinical trials. researchgate.netacs.org

This led to the hypothesis that a dual-acting compound, which combines the immune-enhancing effects of A2AAR antagonism with the cytotoxic and gene-regulating properties of HDAC inhibition, could offer a synergistic and more potent anti-tumor effect. acs.orgresearchgate.net This strategy of combining two distinct but complementary mechanisms of action into a single molecule represents a rational approach to developing more effective cancer therapeutics. researchgate.net The development of dual inhibitors targeting other combinations, such as PI3K/HDAC and EGFR/HDAC, further established the precedent for this approach. acs.orgacs.org

Rational Design Principles Guiding the Synthesis of A2Aar/hdac-IN-2

The design of this compound was a deliberate and strategic process, leveraging established knowledge of the structures and pharmacophores of both A2AAR antagonists and HDAC inhibitors. acs.org

The design of this compound utilized a pharmacophore merging strategy. biorxiv.org This involved identifying the key structural motifs responsible for the biological activity of known A2AAR antagonists and HDAC inhibitors. The core scaffold of this compound is based on the 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine structure, a known framework for potent A2AAR antagonists such as V-2006 and CPI-444. researchgate.netnih.gov

To introduce HDAC inhibitory activity, a zinc-binding group (ZBG), a critical feature of most HDAC inhibitors, was incorporated. acs.org The o-aminobenzamide group, a common ZBG in HDAC inhibitors, was chosen for this purpose. researchgate.net A linker was used to connect the A2AAR antagonist scaffold to the HDAC-inhibiting moiety, with the length and flexibility of the linker being critical for maintaining optimal binding at both targets. researchgate.net

The design process was heavily guided by the available co-crystal structures of the A2A adenosine receptor, which provided detailed insights into the ligand-binding pocket. acs.orgacs.org These three-dimensional structures allowed for the visualization of how existing antagonists, such as ZM-241385, bind to the receptor, enabling the rational design of new derivatives. acs.orgnih.gov

Molecular Mechanisms of Action of A2aar/hdac in 2

Adenosine (B11128) A2A Receptor Modulatory Profile of A2Aar/hdac-IN-2

This compound has been identified as a potent dual inhibitor of the A2A adenosine receptor and histone deacetylases. medchemexpress.com Its interaction with the A2AAR is a critical component of its pharmacological profile.

Receptor Binding Affinity and Kinetics (Ki, Kd)

The binding affinity of this compound for the human A2A adenosine receptor has been quantified through radioligand binding assays. These studies have revealed a high affinity, with a reported Ki value of 10.3 nM. medchemexpress.com The Ki value represents the concentration of the compound required to occupy 50% of the receptors in the presence of a competing radioligand, indicating a strong interaction between this compound and the A2AAR.

For comparison, another dual-acting compound, A2AAR/HDAC-IN-1, exhibited a Ki of 163.5 nM for the A2AAR. medchemexpress.com A different compound, 24e (IHCH-3064), demonstrated even more potent binding to the A2AAR with a Ki of 2.2 nM. acs.org

Functional Impact on A2Aar-Mediated Signaling Pathways

The binding of this compound to the A2AAR has a direct functional consequence on the intracellular signaling cascades mediated by this receptor. The A2AAR is a G-protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.net

As an antagonist of the A2AAR, this compound is expected to block the adenosine-induced accumulation of cAMP. While specific studies detailing the direct effect of this compound on cAMP levels are not extensively available in the provided search results, the antagonistic nature of its binding implies that it would inhibit the A2AAR-mediated stimulation of adenylyl cyclase. nih.gov This is a key mechanism for A2AAR antagonists, as the elevation of cAMP is a primary signaling event following receptor activation by adenosine. nih.gov

The modulation of cAMP levels by this compound would, in turn, regulate the activity of downstream effector proteins. A primary target of cAMP is Protein Kinase A (PKA). researchgate.net By preventing the increase in cAMP, this compound would inhibit the activation of PKA and the subsequent phosphorylation of its various cellular substrates. Downstream signaling pathways influenced by A2AAR activation and potentially modulated by this compound include the PI3K pathway and the regulation of ion channels. researchgate.net Furthermore, A2AAR signaling can influence the activity of transcription factors such as NF-κB. researchgate.net

Selectivity Profile Against Other Adenosine Receptor Subtypes

The selectivity of a compound for its intended target over other related receptors is a crucial aspect of its pharmacological profile. This compound has been evaluated for its binding affinity against other adenosine receptor subtypes. It demonstrates good selectivity for the A2AAR over the A1, A2B, and A3 adenosine receptors. medchemexpress.com

Specifically, the Ki value for the A1 adenosine receptor (A1AR) was reported to be 105.6 nM, which is approximately 10-fold higher than its affinity for the A2AAR. medchemexpress.com The binding affinity for the A2B adenosine receptor (A2BAR) was even lower, with a Ki of 513.0 nM. medchemexpress.com For the A3 adenosine receptor (A3AR), the inhibitory concentration (IC50) was greater than 10 μM, indicating very low affinity. medchemexpress.com This selectivity profile highlights the compound's preference for the A2AAR.

Histone Deacetylase Inhibitory Spectrum of this compound

In addition to its activity at the A2AAR, this compound is a potent inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a key role in the epigenetic regulation of gene expression. archivesofmedicalscience.comnih.gov

This compound exhibits a broad-spectrum inhibitory profile against several HDAC isoforms. The IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, have been determined for various HDACs.

The compound shows potent inhibition of class I HDACs, with IC50 values of 18.5 nM for HDAC1, 16.0 nM for HDAC2, and 13.6 nM for HDAC3. medchemexpress.com It is also a very potent inhibitor of the class IIb enzyme HDAC6, with an IC50 of 2.1 nM. medchemexpress.com However, its inhibitory activity against the class I enzyme HDAC8 is significantly weaker, with an IC50 of 1408.9 nM. medchemexpress.com The inhibition of HDACs by this compound leads to an increase in the acetylation of histones H3 and H4. medchemexpress.com

Inhibition Kinetics and Potency (IC50, Ki) Across HDAC Isoforms

This compound demonstrates potent inhibitory activity against several HDAC isoforms, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values quantify this potency. For its adenosine receptor target, it shows a high binding affinity for A2AAR with a Ki of 10.3 nM. Its activity against HDACs is most pronounced for Class I and select Class IIb isoforms.

The compound exhibits nanomolar IC50 values against HDAC1 (18.5 nM), HDAC2 (16.0 nM), and HDAC3 (13.6 nM). Notably, it is exceptionally potent against the Class IIb isoform HDAC6, with an IC50 of 2.1 nM. Its inhibitory effect is significantly weaker against the Class I isoform HDAC8, with an IC50 of 1408.9 nM. This indicates a degree of selectivity within the HDAC family. The compound also shows varied affinity for other adenosine receptor subtypes, with a Ki of 105.6 nM for A1AR and 513.0 nM for A2BAR, while its activity against A3AR is minimal (IC50 > 10 µM). medchemexpress.com

Interactive Table: Inhibitory Activity of this compound

| Target | Type | Value (nM) |

|---|---|---|

| HDAC1 | IC50 | 18.5 |

| HDAC2 | IC50 | 16.0 |

| HDAC3 | IC50 | 13.6 |

| HDAC6 | IC50 | 2.1 |

| HDAC8 | IC50 | 1408.9 |

| A2AAR | Ki | 10.3 |

| A1AR | Ki | 105.6 |

| A2BAR | Ki | 513.0 |

| A3AR | IC50 | >10000 |

Class-Specific and Isoform-Specific HDAC Inhibition Analysis

The inhibitory profile of this compound reveals a potent, broad-spectrum activity against Class I HDACs (HDAC1, HDAC2, HDAC3) and the Class IIb isoform, HDAC6. medchemexpress.com This pattern classifies it as a pan-HDAC inhibitor, though with clear isoform preferences. drugbank.com

Class I HDACs : The low nanomolar IC50 values for HDAC1, HDAC2, and HDAC3 underscore its strong inhibitory effect on this class, which are primarily nuclear enzymes involved in transcriptional repression. mdpi.com However, its significantly lower potency against HDAC8, another Class I member, suggests a level of isoform selectivity. nih.gov Such selectivity can be influenced by subtle differences in the architecture of the enzyme's active site. rsc.org

Class IIb HDACs : The compound's most potent activity is against HDAC6 (IC50 = 2.1 nM). medchemexpress.com HDAC6 is a unique, predominantly cytoplasmic enzyme with two catalytic domains that deacetylates numerous non-histone substrates. biorxiv.orgwikipedia.org This potent, selective inhibition of HDAC6 suggests that the compound's effects are not limited to nuclear epigenetic changes but also extend to cytoplasmic processes regulated by HDAC6.

Molecular Interactions with the Catalytic Domain of HDAC Enzymes

This compound belongs to the hydroxamic acid class of HDAC inhibitors. turkjps.orgnih.gov The primary mechanism for this class involves the interaction of the hydroxamic acid group with the zinc-dependent active site of the HDAC enzyme. ekb.eg This interaction is characterized by the hydroxamic acid moiety acting as a chelating agent for the essential Zn2+ ion located at the bottom of the catalytic pocket. ekb.egplos.org This binding effectively blocks the substrate's access to the catalytic machinery, thereby inhibiting the enzyme's deacetylase activity. The specificity and potency of hydroxamic acid-based inhibitors are further determined by the inhibitor's "cap" group, which interacts with residues at the rim of the active site, and a "linker" region that connects the cap to the zinc-binding group. turkjps.org While specific structural studies detailing the precise binding pose of this compound within the HDAC catalytic domain are not available, its mechanism is predicated on this established mode of action for hydroxamic acid inhibitors. ekb.egplos.org

Epigenetic Consequences of HDAC Inhibition by this compound

The inhibition of HDAC enzymes by this compound leads to a cascade of downstream epigenetic effects, fundamentally altering chromatin structure and gene expression. nih.govnih.gov

A primary consequence of HDAC inhibition is the accumulation of acetyl groups on the lysine residues of histone tails. wikipedia.org Research has shown that treatment with this compound leads to a concentration-dependent increase in the acetylation of histone H3 and histone H4 in cancer cells. medchemexpress.com This hyperacetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. frontiersin.org The result is a more relaxed and open chromatin structure, known as euchromatin, which makes gene promoters more accessible to transcription factors and the transcriptional machinery, often leading to the activation of gene expression. plos.orgnih.gov

HDACs, now more broadly termed lysine deacetylases (KDACs), target a vast array of non-histone proteins, regulating their function, stability, and localization. wikipedia.orgnih.govnih.gov While specific non-histone substrates of this compound have not been fully elucidated, its potent inhibition of HDAC6 strongly implies an effect on HDAC6-specific substrates. HDAC6 is a major cytoplasmic deacetylase, and its targets include α-tubulin, the chaperone protein Hsp90, and cortactin. wikipedia.orgresearchgate.netuniprot.org Inhibition of HDAC6 by this compound would be expected to increase the acetylation of these proteins, thereby affecting processes such as microtubule dynamics, cell motility, and protein quality control. biorxiv.orgresearchgate.net Furthermore, by inhibiting Class I HDACs, the compound can affect the acetylation status and activity of nuclear non-histone proteins like transcription factors (e.g., p53) and DNA repair proteins. nih.govresearchgate.nete-dmj.org

The epigenetic alterations induced by this compound culminate in significant changes to the global gene expression profile of a cell. nih.govmdpi.com While specific transcriptome analyses for this compound are not yet detailed in published literature, the effects of pan-HDAC inhibitors are well-documented. mdpi.comoncotarget.com Inhibition of HDACs leads to the transcriptional activation of a subset of genes, including critical tumor suppressor genes that are often silenced in cancer. plos.orgresearchgate.net A key example is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1), which leads to cell cycle arrest. mdpi.comnih.govnih.gov The resulting reprogramming of gene expression disrupts oncogenic pathways, blocks cell proliferation, and can induce apoptosis, forming the basis of the compound's anticancer activity. nih.govoncotarget.com

Synergistic and Pleiotropic Effects Resulting from Dual-Targeting

The dual inhibition of the A2A adenosine receptor and histone deacetylases by a single molecule like this compound is predicated on the principle of achieving synergistic and pleiotropic effects that are more potent than the administration of two separate inhibitors. researchgate.net Multi-targeted agents can engage with multiple signaling pathways, potentially leading to enhanced therapeutic outcomes and overcoming mechanisms of drug resistance. researchgate.net

HDAC inhibitors are recognized as "sensitizers" that can augment the efficacy of other anti-cancer drugs. researchgate.net The simultaneous inhibition of HDAC and other targets has been shown to produce enhanced anti-tumor effects. researchgate.net While specific studies detailing the synergistic effects of this compound are limited, the foundational concept is that combining A2AAR antagonism with HDAC inhibition could offer a more comprehensive anti-cancer strategy. acs.org

The interplay between A2AAR signaling and HDAC activity is a complex area of research. While direct evidence of the mechanistic cross-talk initiated by this compound is not yet extensively documented, studies on related pathways provide some insights. For example, there is evidence of cross-talk between different adenosine receptor subtypes. The formation of A1R-A2AAR heteromers has been shown to regulate the expression of certain genes through the recruitment of HDAC1. nih.gov This suggests that adenosine receptor signaling can directly influence HDAC-mediated gene regulation.

A2AAR activation is known to trigger downstream signaling cascades, often involving cyclic AMP (cAMP) and protein kinase A (PKA). nih.govfrontiersin.org These pathways can, in turn, modulate the expression and activity of various transcription factors and other proteins that may be substrates for HDACs. Conversely, HDACs control the acetylation status of numerous histone and non-histone proteins, thereby regulating gene expression and cellular processes that can be influenced by A2AAR signaling, such as inflammation and immune responses. nih.gov The dual inhibition by this compound could therefore disrupt these interconnected pathways at two critical points, leading to a more profound therapeutic effect.

Detailed transcriptomic and proteomic studies specifically investigating the effects of this compound have not been widely published. However, analyses of individual A2AAR and HDAC inhibitors provide a framework for the expected molecular changes.

Transcriptomics: Pharmaco-transcriptomic analyses of various HDAC inhibitors have identified gene signatures associated with sensitivity and resistance. nih.gov HDAC inhibitors can induce widespread changes in gene expression, often upregulating genes involved in cell cycle arrest (like p21), apoptosis, and tumor suppression. frontiersin.org On the other hand, studies on A2AAR knockout mice have revealed a set of genes whose expression is sensitive to the presence or absence of this receptor, implicating it in pathways related to G protein signaling and inflammation. frontiersin.org A dual inhibitor like this compound would be expected to produce a unique transcriptomic signature that combines the effects of both A2AAR antagonism and HDAC inhibition.

Proteomics: Quantitative proteomic analyses of cells treated with HDAC inhibitors have identified numerous protein targets beyond histones. nih.gov These studies reveal that HDAC inhibitors can affect proteins involved in transcriptional regulation and mRNA processing. nih.gov The proteomic signature of this compound would likely reflect changes in proteins downstream of both A2AAR signaling and those directly affected by HDAC inhibition, leading to alterations in pathways controlling cell proliferation, survival, and immune function.

Interactive Data Table: Potential Gene/Protein Signatures of Dual A2AAR/HDAC Inhibition (Hypothetical)

| Molecular Change | Pathway Affected | Target | Potential Effect of this compound |

| Upregulation of p21 | Cell Cycle Arrest | HDAC | Inhibition of cell proliferation |

| Modulation of NF-κB signaling | Inflammation | A2AAR/HDAC | Altered immune response |

| Changes in PKA pathway proteins | G-protein coupled receptor signaling | A2AAR | Modulation of downstream signaling |

| Increased Histone Acetylation | Chromatin Remodeling | HDAC | Altered gene expression |

The identification of novel biological pathways affected by the combined inhibition of A2AAR and HDACs is an emerging area of research. While specific pathways uniquely modulated by this compound are yet to be fully elucidated, the dual-targeting approach holds the potential to uncover new therapeutic avenues.

By simultaneously blocking an immunosuppressive signaling pathway (A2AAR) and an epigenetic regulator (HDAC), it is plausible that novel synergies in anti-tumor immunity could be achieved. For instance, the combination could potentially enhance the infiltration and activity of cytotoxic T cells in the tumor microenvironment more effectively than either agent alone.

Furthermore, the cross-talk between adenosine signaling and HDAC-regulated gene expression may unveil previously unknown regulatory loops. For example, A2AAR signaling has been linked to the regulation of transcription factors whose activity and stability are, in turn, controlled by acetylation. nih.govnih.gov The dual inhibition could, therefore, lead to the identification of novel nodes of interaction between these two major signaling networks, providing new targets for future drug development. Research into similar dual-acting agents has highlighted the potential to impact pathways involved in apoptosis and extracellular matrix interactions. researchgate.net

Preclinical Efficacy Studies of A2aar/hdac in 2 in Disease Models

Efficacy in Oncology Models

In cancer, the dual-inhibition strategy aims to directly impede cancer cell growth while also remodeling the tumor microenvironment to make it less hospitable for the tumor and more responsive to immune attack.

Inhibition of Malignant Cell Proliferation and Viability (in vitro)

A2Aar/hdac-IN-2 has demonstrated direct antiproliferative activity against cancer cell lines in laboratory studies. Research shows that the compound inhibits the growth of murine colon carcinoma cell lines. Specifically, this compound displayed growth inhibition (GI50) values of 12.16 µM for CT26 cells and 12.61 µM for MC38 cells after 72 hours of exposure. medchemexpress.eu

Similarly, other dual-acting compounds targeting A2AAR and HDAC have shown potent antiproliferative effects. For instance, the compound 24e (IHCH-3064), which exhibits potent A2AAR binding and selective HDAC1 inhibition, was tested against the same cancer cell lines. nih.gov These findings suggest that the dual-target approach is effective at directly reducing the viability of malignant cells.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) | Incubation Time (h) |

|---|---|---|---|

| CT26 | Murine Colon Carcinoma | 12.16 medchemexpress.eu | 72 medchemexpress.eu |

| MC38 | Murine Colon Carcinoma | 12.61 medchemexpress.eu | 72 medchemexpress.eu |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (in vitro)

The anticancer effects of this compound are linked to its function as an HDAC inhibitor. HDAC inhibitors are a class of agents known to alter gene expression, leading to the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells. frontiersin.orgnih.gov They can activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and can also make cancer cells more susceptible to death signals from the extrinsic pathway. frontiersin.orgmedchemexpress.com

This compound has been shown to increase the acetylation of histone H3 and H4 in MC38 cells in a concentration-dependent manner. medchemexpress.eu This hyperacetylation is a primary mechanism of HDAC inhibitors that can restore the expression of silenced tumor suppressor genes. frontiersin.org The re-expression of key regulatory proteins, such as p21, can halt the cell cycle, typically at the G1 or G2/M phase, preventing cancer cells from dividing. nih.govmdpi.com Therefore, by functioning as an HDAC inhibitor, this compound is believed to exert its anticancer effects in part through the induction of apoptosis and cell cycle arrest.

Modulation of Tumor Angiogenesis and Metastasis (in vitro/in vivo models)

The dual-target nature of this compound suggests a potent ability to interfere with tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.

A2A Receptor Antagonism : Within the tumor microenvironment, high levels of adenosine (B11128) stimulate the A2A receptor on macrophages, which promotes the differentiation of M2-like macrophages. These macrophages are a major source of vascular endothelial growth factor (VEGF), a key driver of angiogenesis. mdpi.com By blocking this receptor, the A2Aar antagonist component of the compound can reduce VEGF accumulation. mdpi.com

HDAC Inhibition : HDAC inhibitors have been shown to possess anti-angiogenic properties. alzdiscovery.org They can inhibit the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and VEGF in tumor cells. alzdiscovery.org HIF-1α is a critical transcription factor that tumors use to adapt to low-oxygen conditions by promoting the expression of angiogenic genes. alzdiscovery.org

By combining these two mechanisms, this compound is expected to potently disrupt the signaling pathways that tumors rely on to build their blood supply, thereby inhibiting tumor growth and the potential for metastasis.

Immunomodulatory Effects within the Tumor Microenvironment (in vitro/in vivo models)

A key rationale for developing a dual A2AAR/HDAC inhibitor is to overcome the immunosuppressive tumor microenvironment (TME).

Adenosine that accumulates in the TME acts as a potent immunosuppressive signal by activating A2A receptors on T cells and other immune cells, which dampens their antitumor activity. mdpi.comunifi.it A2AAR antagonists can block this signal, thereby restoring the function of cytotoxic T cells and promoting an antitumor immune response. unifi.it

Concurrently, HDAC inhibitors exert distinct immunomodulatory functions. They can increase the expression of molecules on the surface of cancer cells that make them more recognizable to the immune system, such as MHC class I and II molecules. medchemexpress.comresearchgate.net Furthermore, HDAC inhibitors can promote the infiltration of cancer-fighting CD4+ and CD8+ T cells into the tumor while reducing the frequency of immunosuppressive regulatory T cells (Tregs). medchemexpress.comfrontiersin.org This shifts the balance within the TME toward an active antitumor immune response. frontiersin.org The combination of these two effects in a single molecule like this compound represents a powerful strategy to enhance tumor immunogenicity and reverse immune suppression. archivesofmedicalscience.com

Antitumor Activity in Preclinical Xenograft and Syngeneic Models

The in vitro efficacy of dual A2AAR and HDAC inhibition has translated to significant antitumor activity in animal models. While specific in vivo data for this compound is emerging, studies on closely related compounds highlight the potential of this therapeutic strategy.

One such dual-acting compound, 14c, demonstrated potent anti-tumor effects in a mouse MC38 xenograft model. archivesofmedicalscience.com Another advanced compound, 24e (IHCH-3064), was evaluated in the MC38 mouse syngeneic colon cancer model, which has an intact immune system and is therefore suitable for studying immunotherapies. Intraperitoneal administration of compound 24e resulted in a tumor growth inhibition rate of 95.3%. nih.gov These results underscore the powerful antitumor effects of combining A2AAR antagonism with HDAC inhibition in a live animal model. nih.gov

Table 2: In Vivo Antitumor Activity of a Dual A2AAR/HDAC Inhibitor (Compound 24e)

| Model | Cancer Type | Compound | Tumor Growth Inhibition Rate (%) |

|---|---|---|---|

| MC38 Syngeneic Model | Murine Colon Cancer | 24e (IHCH-3064) | 95.3 nih.gov |

Efficacy in Neuroinflammatory and Neurodegenerative Disease Models

The targeting of both A2A receptors and HDACs also holds promise for diseases of the central nervous system characterized by neuroinflammation and neurodegeneration, such as Alzheimer's and Parkinson's disease.

Emerging evidence indicates that this compound exhibits neuroprotective efficacy in a scopolamine-induced zebrafish model of Alzheimer's Disease. medchemexpress.eu The rationale for this efficacy is supported by extensive research on the individual roles of A2AAR and HDACs in the brain.

Inhibition of the A2A receptor has been shown to exert neuroprotective effects by counteracting neuroinflammatory processes and reducing the activation of microglia and astrocytes. A2AAR antagonists are considered attractive therapeutic tools for neurodegenerative disorders, with some compounds having been evaluated in clinical trials for Parkinson's disease. mdpi.com

Similarly, HDACs are recognized as crucial regulators in the nervous system. Elevated levels of certain HDACs, particularly HDAC2, have been found in the brains of both Alzheimer's patients and corresponding mouse models. Studies have demonstrated that inhibiting or knocking down HDAC2 can restore synaptic plasticity and rescue memory impairments in neurodegenerative models. Pharmacological HDAC inhibition has shown a range of benefits in preclinical studies, including reduced amyloid plaque formation, less neuroinflammation, and improved cell survival. nih.gov

By simultaneously blocking A2A receptor-mediated neuroinflammation and inhibiting HDAC-driven pathological gene silencing, a dual inhibitor like this compound could offer a multi-pronged approach to treating complex neurodegenerative conditions.

Attenuation of Glial Activation and Neuroinflammation (in vitro/in vivo models)

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key feature of many central nervous system (CNS) diseases. researchgate.net A dual A2Aar/HDAC inhibitor is hypothesized to potently suppress this process through synergistic actions on both pathways.

A2AAR Antagonism: A2AAR is expressed on microglia and its expression can increase following brain insults. nih.gov Antagonism of A2AAR has been demonstrated to suppress microglial activation and reduce the severity of the inflammatory response in various models of brain injury. researchgate.netnih.gov

HDAC Inhibition: HDAC inhibitors have been shown to suppress the inflammatory response of chronically activated microglia. nih.gov Specifically, selective inhibition or knockdown of HDAC1 and HDAC2 effectively suppresses the expression of inflammatory cytokines in microglia. nih.gov Studies indicate that HDAC2, in particular, is a significant regulator of glial activation in the context of ischemic injury. mdpi.com In vitro, HDAC inhibitors like SAHA and ITF2357 have been shown to inhibit the expression of pro-inflammatory mediators in glial cultures challenged with lipopolysaccharide (LPS). nih.gov

Table 1: Effects of A2AAR and HDAC Inhibition on Glial Activation and Neuroinflammation

| Target/Inhibitor Class | Model | Key Findings | Citation |

|---|---|---|---|

| A2AAR Antagonists | In vivo/In vitro models of brain injury | Suppresses microglial activation and subsequent neuroinflammation. | researchgate.netnih.gov |

| HDAC Inhibitors (General) | In vitro glial cultures (LPS-challenged) | Inhibit expression of pro-inflammatory mediators. | nih.gov |

| HDAC1/HDAC2 Inhibitors | In vitro murine microglia | Suppresses expression of cytokines IL-6 and TNF-α. | nih.gov |

| HDAC2 Overexpression | In vivo ischemic retina model | Enhanced glial activation following injury. | mdpi.com |

Neuroprotective Effects on Neuronal Survival and Function (in vitro/in vivo models)

By targeting both A2AAR-mediated neurotoxicity and HDAC-regulated gene expression, a dual inhibitor holds the potential to robustly protect neurons from damage and death in the context of neurodegenerative diseases.

A2AAR Antagonism: Inhibition of A2AARs has been shown to exert neuroprotective effects, partly by counteracting neuroinflammatory processes that are detrimental to neuronal health. researchgate.netsemanticscholar.org In models of brain ischemia, A2AAR antagonists reduce brain injury and improve outcomes by blocking inflammatory pathways. semanticscholar.org

HDAC Inhibition: HDAC inhibitors have demonstrated significant neuroprotective effects in a wide range of preclinical models, including those for traumatic brain injury, ischemia, and neurodegenerative diseases like Parkinson's and Alzheimer's. archivesofmedicalscience.comd-nb.infonih.gov They can promote neuronal survival by preventing apoptosis and activating pro-survival genes. nih.gov For instance, the HDAC inhibitor Entinostat showed neuroprotective effects in an experimental model of Parkinson's disease by restoring neurochemical levels and improving neurological function. archivesofmedicalscience.comarchivesofmedicalscience.com Similarly, Vorinostat was found to be protective in a model of traumatic brain injury. nih.gov

Table 2: Neuroprotective Effects of A2AAR and HDAC Inhibition

| Target/Inhibitor Class | Disease Model | Key Neuroprotective Findings | Citation |

|---|---|---|---|

| A2AAR Antagonists | Ischemic stroke | Reduced ischemic brain injury and improved post-stroke outcomes. | semanticscholar.org |

| HDAC Inhibitor (Entinostat) | Parkinson's Disease | Attenuated α-synuclein, improved tyrosine-hydroxylase levels, and restored dopamine (B1211576) levels. | archivesofmedicalscience.comarchivesofmedicalscience.com |

| HDAC Inhibitor (Vorinostat) | Traumatic Brain Injury | Reduced oxidative stress, apoptosis, and inflammatory responses. | nih.gov |

| HDAC Inhibitors (General) | Neurodegeneration models | Promote neuronal differentiation and shield from apoptosis. | nih.gov |

Amelioration of Cognitive and Behavioral Deficits in Disease Models (in vivo)

Cognitive impairment is a debilitating symptom of many neurological and psychiatric disorders. Targeting both A2AAR and HDACs could address the complex synaptic and transcriptional dysregulation underlying these deficits.

A2AAR Modulation: The A2A receptor is highly expressed in brain regions critical for cognition, and its dysregulation is implicated in cognitive deficits. researchgate.net

HDAC Inhibition: HDAC inhibitors have shown promise in reversing cognitive and behavioral deficits. In mouse models of neurodevelopmental disorders, treatment with class I HDAC inhibitors rescued social and cognitive deficits. researchgate.net HDAC inhibitors are considered a potential therapeutic approach for enhancing cognition in neurodegenerative diseases like Alzheimer's. d-nb.info For example, global HDAC inhibition has been shown to improve learning and memory in mice, although the role of specific HDACs can vary, with HDAC4 being particularly crucial for cognitive function. frontiersin.org

Regulation of Inflammatory Mediators in the Central Nervous System (in vitro/in vivo models)

A primary mechanism for the neuroprotective efficacy of a dual A2Aar/HDAC inhibitor would be its ability to control the production of inflammatory molecules in the CNS.

A2AAR Antagonism: A2AAR signaling is involved in the regulation of cytokines. While activation can sometimes be anti-inflammatory, antagonism is often protective in neuroinflammatory contexts. researchgate.netsemanticscholar.org

HDAC Inhibition: HDACs are pivotal regulators of inflammatory gene expression. nih.gov Inhibitors of HDACs have been shown to suppress the production of pro-inflammatory cytokines (like TNF-α, IL-6, and IL-1β) and chemokines in both in vitro and in vivo models of neuroinflammation. nih.govnih.govnih.gov This effect is achieved by altering the transcriptional machinery in immune cells like microglia. nih.gov

Efficacy in Inflammatory and Autoimmune Disease Models

The immunomodulatory properties of A2AAR and HDACs make a dual inhibitor an attractive candidate for systemic inflammatory and autoimmune diseases.

Suppression of Pro-Inflammatory Cytokine and Chemokine Production (in vitro/in vivo models)

A hallmark of inflammatory and autoimmune diseases is the overproduction of pro-inflammatory cytokines and chemokines.

A2AAR Activation/Antagonism: The role of A2AAR in systemic inflammation is complex. A2AAR activation on immune cells is generally recognized as a major mediator of anti-inflammatory responses, suppressing the production of cytokines like TNF-α, IL-6, and IL-12. semanticscholar.orggla.ac.uk However, in some chronic autoimmune contexts, antagonism has shown benefits. nih.gov

HDAC Inhibition: HDAC inhibitors have demonstrated potent anti-inflammatory effects by down-regulating the expression of multiple pro-inflammatory cytokines and chemokines. nih.gov Pan-HDAC inhibitors like SAHA can reduce circulating levels of TNFα, IL-1β, and IL-6 in LPS-challenged mice. mdpi.com Specific inhibition of HDAC1 and HDAC2 has been shown to suppress IL-6 and TNF-α expression. nih.gov

Table 3: Regulation of Pro-Inflammatory Cytokines by A2AAR and HDAC Inhibition

| Target/Inhibitor Class | Model System | Effect on Cytokines | Citation |

|---|---|---|---|

| A2AAR Activation | In vitro immune cells / In vivo inflammation | Suppresses TNFα, IL-6, IL-12. Promotes anti-inflammatory IL-10. | semanticscholar.org |

| HDAC Inhibitors (SAHA) | In vivo (LPS-challenged mice) / In vitro (human PBMCs) | Reduced circulating TNFα, IL-1β, IL-6, and IFNγ. | mdpi.com |

| HDAC1/2 Inhibitors | In vitro murine microglia | Suppressed IL-6 and TNF-α expression. | nih.gov |

| HDAC6 Inhibitor (Tubastatin) | In vivo arthritic mice | Inhibition of IL-6 in paw tissues. | nih.gov |

Modulation of Immune Cell Activation and Differentiation (in vitro/in vivo models)

The therapeutic potential of a dual A2Aar/HDAC inhibitor extends to its ability to fundamentally alter the behavior of key immune cells involved in autoimmune pathology.

A2AAR Modulation: The A2AAR is widely expressed on immune cells, including T cells, macrophages, and dendritic cells, and its activation generally suppresses immune cell function. semanticscholar.orgsemanticscholar.org For instance, A2AAR activation can inhibit T cell proliferation and cytokine production. semanticscholar.org In models of autoimmune arthritis, A2AAR activation can inhibit the differentiation of T cells that promote the disease. nih.gov

HDAC Inhibition: HDACs are critical for the differentiation and function of multiple immune cell subsets. nih.govfrontiersin.org HDAC inhibitors can alter the activity of macrophages and dendritic cells and modulate the differentiation of T cells. nih.govnih.gov For example, HDAC inhibitors have been shown to promote the function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance, while potentially suppressing pro-inflammatory T cell subsets like Th17. nih.gov

Effects on Tissue Damage, Fibrosis, and Disease Progression (in vivo models)

While direct preclinical studies evaluating this compound in in vivo models of tissue damage and fibrosis are not extensively available in the public domain, the therapeutic rationale for its use in such conditions is strongly supported by the known roles of its individual targets: the A2A adenosine receptor (A2AAR) and histone deacetylases (HDACs).

Inhibition of the A2AAR has demonstrated protective effects against tissue damage and fibrosis in various preclinical models. The A2AAR is understood to be a critical component of a negative feedback mechanism that attenuates inflammation and subsequent tissue damage. researchgate.netacs.org Studies have shown that A2AAR antagonists can mitigate fibrosis in different organs. For instance, in models of liver fibrosis, A2AAR antagonists have been found to attenuate the progression of the disease. nih.govijbs.com Similarly, in dermal fibrosis models, antagonism of the A2A receptor has been shown to suppress fibrotic processes. ijbs.com The anti-inflammatory effects of A2AAR signaling are also well-documented, with activation of the receptor being protective in multiple models of inflammatory disease. gla.ac.uk

Concurrently, HDAC inhibitors have emerged as a promising class of drugs for combating fibrosis-associated diseases. nih.govmdpi.com HDACs are involved in the initiation and progression of fibrosis in multiple organs, including the heart, lungs, liver, and kidneys. nih.gov Preclinical studies have consistently shown that HDAC inhibitors can ameliorate fibrosis in various animal models. nih.govmdpi.com For example, HDAC inhibitors have been reported to improve the resolution of both cardiac and pulmonary fibrosis in preclinical investigations. nih.gov These effects are often attributed to the ability of HDAC inhibitors to reduce myofibroblast differentiation and extracellular matrix deposition. mdpi.com

Given the established anti-fibrotic and tissue-protective effects of both A2AAR antagonists and HDAC inhibitors, a dual-acting compound like this compound is hypothesized to offer a synergistic or enhanced therapeutic effect in diseases characterized by these pathological processes.

While specific in vivo data for this compound in fibrosis models is pending, a closely related compound from the same chemical series, A2AAR/HDAC-IN-1 (also identified as compound 14c), has undergone in vivo evaluation in a cancer model, providing proof-of-concept for the in vivo efficacy of this class of dual inhibitors.

Preclinical Efficacy of A2AAR/HDAC-IN-1 in a Mouse Xenograft Model

| Compound | Animal Model | Tumor Growth Inhibition (TGI) |

|---|---|---|

| A2AAR/HDAC-IN-1 | Male ICR mice with MC38 colon cancer xenograft | 68% |

| A2AAR/HDAC-IN-1 | Male ICR mice with MC38 colon cancer xenograft | 85% |

Data sourced from MedchemExpress. medchemexpress.com

These findings, although in an oncology setting, underscore the potential for this compound to exhibit significant biological activity in vivo, which may be translatable to models of tissue damage and fibrosis.

Exploration of Additional Preclinical Therapeutic Applications

The unique dual mechanism of action of this compound, targeting both the A2A adenosine receptor and histone deacetylases, opens up a broad spectrum of potential therapeutic applications beyond its initial investigation in oncology. The preclinical rationale for exploring these additional applications is rooted in the diverse physiological and pathological processes regulated by A2AAR and HDACs.

Neurodegenerative Diseases: A2AAR antagonists have been extensively studied for their therapeutic potential in neurodegenerative disorders, most notably Parkinson's disease. researchgate.netnih.gov Blockade of A2A receptors in the brain has been shown to modulate dopaminergic neurotransmission and provide symptomatic relief in preclinical models. nih.gov Furthermore, HDAC inhibitors have demonstrated neuroprotective effects in various models of neurodegeneration, including Alzheimer's disease, by influencing gene expression related to neuronal survival and reducing protein aggregation. medchemexpress.com The combination of these two mechanisms in this compound could therefore offer a novel, multi-faceted approach to treating complex neurodegenerative conditions.

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of both A2AAR antagonists and HDAC inhibitors suggest a strong potential for this compound in treating a range of inflammatory and autoimmune diseases. Adenosine, acting through the A2AAR, is a key regulator of inflammation, and its blockade can modulate immune responses. gla.ac.uk HDAC inhibitors have also been shown to possess potent anti-inflammatory effects by altering the expression of pro-inflammatory cytokines and regulating the function of various immune cells. biocytogen.com This dual-pronged approach to immunomodulation could be beneficial in conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Metabolic Disorders: Emerging evidence points to the involvement of both A2AAR and HDACs in metabolic regulation. A2AAR signaling has been implicated in conditions such as non-alcoholic steatohepatitis (MASH). nih.govfrontiersin.org Separately, HDACs are known to play a role in metabolic pathways, and their inhibition has been explored as a therapeutic strategy for metabolic dysfunction. nih.gov Therefore, this compound could be investigated for its potential to ameliorate metabolic disorders by concurrently targeting inflammation, fibrosis, and underlying metabolic pathways.

Potential Preclinical Therapeutic Applications of this compound

| Therapeutic Area | Rationale based on Target | Potential Indications |

|---|---|---|

| Neurodegenerative Diseases | A2AAR antagonism (neuromodulation) and HDAC inhibition (neuroprotection) | Parkinson's Disease, Alzheimer's Disease |

| Inflammatory & Autoimmune Diseases | A2AAR antagonism and HDAC inhibition (immunomodulation and anti-inflammatory effects) | Rheumatoid Arthritis, Inflammatory Bowel Disease |

| Fibrotic Diseases | A2AAR antagonism and HDAC inhibition (anti-fibrotic effects) | Idiopathic Pulmonary Fibrosis, Hepatic Fibrosis, Dermal Fibrosis |

| Metabolic Disorders | A2AAR antagonism and HDAC inhibition (modulation of inflammation and metabolic pathways) | Non-alcoholic Steatohepatitis (MASH) |

The exploration of this compound in these additional therapeutic areas will require dedicated preclinical studies using relevant in vivo models to validate the therapeutic hypotheses and to characterize the compound's efficacy and mechanism of action in each specific disease context.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of A2aar/hdac in 2 Analogues

Elucidation of Pharmacophoric Requirements for A2Aar Binding Affinity

The design of A2Aar/hdac-IN-2, also identified as compound 30c , and its analogues is rooted in the established pharmacophores of known A2AAR antagonists. medchemexpress.comacs.org The core scaffold, a pyrazolo[4,3-e] medchemexpress.commedchemexpress.commedchemexpress.comtriazolo[1,5-c]pyrimidine, is a well-established motif for potent A2AAR antagonism. Structure-activity relationship (SAR) studies reveal several key requirements for high binding affinity to the A2AAR.

The central tricyclic core serves as the primary anchor within the A2AAR binding pocket. Modifications to this core are generally detrimental to affinity. A crucial element for potent A2AAR binding is the presence of a (furan-2-yl) group. This substituent is believed to occupy a key hydrophobic pocket within the receptor. For instance, replacing the furan (B31954) with other groups often leads to a significant drop in binding affinity.

The linker connecting the A2AAR pharmacophore to the HDAC-binding moiety also plays a critical role. The length and composition of this linker are finely tuned to maintain optimal orientation within the A2AAR binding site while allowing the HDAC-binding portion to reach its target.

Elucidation of Pharmacophoric Requirements for HDAC Inhibitory Potency

The HDAC inhibitory activity of this compound and its analogues is conferred by a distinct pharmacophore, typically a zinc-binding group (ZBG) connected via a linker to the A2AAR-targeting scaffold. For many dual inhibitors in this class, a hydroxamic acid or an o-aminobenzamide group serves as the ZBG, which chelates the zinc ion in the active site of HDAC enzymes. acs.org

The nature of the ZBG significantly influences potency and isoform selectivity. For example, hydroxamic acids are potent but often less selective HDAC inhibitors, while o-aminobenzamides can offer improved selectivity for certain HDAC isoforms. The linker's length and rigidity are also critical for positioning the ZBG correctly within the HDAC active site channel.

Design and Synthesis of Analogues with Tuned Selectivity and Potency

The synthesis of this compound and its analogues involves a multi-step process, starting from a suitable pyrimidine (B1678525) precursor. acs.orgmedchemexpress.cn The general strategy involves the construction of the tricyclic A2AAR antagonist core, followed by the attachment of a linker of variable length, and finally, the introduction of the HDAC-binding moiety.

By systematically varying the linker and the ZBG, researchers have synthesized a library of analogues with a range of potencies and selectivities for both A2AAR and various HDAC isoforms. For example, altering the linker from a simple alkyl chain to one containing an ether or an amide bond can modulate the compound's physical properties and its ability to adopt the correct conformation for dual-target engagement. This allows for the fine-tuning of the molecule's activity profile to achieve a desired balance between A2AAR antagonism and HDAC inhibition.

Impact of Structural Modifications on Dual-Targeting Efficiency and Balance

Achieving a balance between potent A2AAR binding and effective HDAC inhibition is a key challenge in the design of these dual-target agents. Structural modifications to one part of the molecule can have unintended consequences for the activity at the other target.

For instance, elongating the linker to optimize HDAC binding might disrupt the optimal positioning of the A2AAR antagonist core, leading to a loss of A2AAR affinity. Conversely, modifications to the A2AAR scaffold aimed at enhancing its binding could sterically hinder the approach of the ZBG to the HDAC active site.

The table below illustrates how modifications to the linker and the core structure in a series of dual inhibitors impact their activity on both targets. Compound 24e shows potent activity against both A2AR and HDAC1, while the introduction of a methyl group in 35a reduces activity. medchemexpress.cn Compound 30c (this compound) itself demonstrates a potent and balanced profile. medchemexpress.com

| Compound | A2AAR Kᵢ (nM) | HDAC1 IC₅₀ (nM) |

| 24e | 2.2 | 80.2 |

| 35a | (Slightly reduced vs 24e) | (Slightly reduced vs 24e) |

| 30c (this compound) | 10.3 | 18.5 |

| 35b | (Good activity) | (Good activity) |

| 39 | 0.87 | 90.0 |

This table is based on data reported for a series of dual A2AAR/HDAC inhibitors and is for illustrative purposes. medchemexpress.commedchemexpress.cn

Rationalizing SAR for Optimized Biological Efficacy in Preclinical Models

The ultimate goal of SAR studies is to design compounds with improved biological efficacy in relevant disease models. For this compound and its analogues, this often involves assessing their anti-proliferative activity in cancer cell lines.

A compound with a balanced, high potency against both A2AAR and HDACs is hypothesized to have a synergistic effect. The A2AAR antagonism can enhance anti-tumor immunity, while HDAC inhibition can induce cancer cell cycle arrest and apoptosis. acs.org

The data below shows the anti-proliferative activity of this compound in two different cancer cell lines.

| Cell Line | GI₅₀ (µM) |

| CT26 | 12.16 |

| MC38 | 12.61 |

This table shows the concentration of this compound required to inhibit the growth of two cancer cell lines by 50%. medchemexpress.com

Furthermore, studies have shown that compounds like this compound can increase the acetylation of histones H3 and H4 in a concentration-dependent manner in cancer cells, confirming their mechanism of action as HDAC inhibitors. medchemexpress.com The rational design and SAR studies of these dual inhibitors are crucial for optimizing their pharmacokinetic properties and in vivo efficacy, paving the way for potential new therapeutic agents.

Preclinical Pharmacokinetics Pk and Pharmacodynamics Pd of A2aar/hdac in 2

Absorption and Distribution Studies in Preclinical Models

The initial phase of pharmacokinetic testing for a compound like A2Aar/hdac-IN-2 would involve understanding how it is absorbed and distributed throughout the body.

In Vitro Permeability and Transport Characteristics

To predict oral absorption, in vitro permeability assays are standard practice. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides insight into a compound's passive diffusion across a lipid membrane nih.gov. A more complex model, the Caco-2 cell permeability assay, uses a monolayer of human intestinal cells to assess both passive diffusion and the potential involvement of active transport proteins that could either facilitate absorption or promote efflux back into the intestinal lumen nih.gov.

Interactive Table: Representative In Vitro Permeability Assay Parameters This table illustrates the type of data that would be generated in these studies. The values are hypothetical and for descriptive purposes only.

Tissue Distribution and Target Organ Accumulation in Animal Models

Following administration in animal models, typically rodents, studies would be conducted to determine the concentration of this compound in various tissues. This is crucial for confirming that the drug reaches its intended targets, such as tumor tissue or specific organs where A2AAR and HDACs are dysregulated nih.gov. These studies help establish the volume of distribution and identify any potential for unexpected accumulation in non-target organs.

Blood-Brain Barrier Penetration Profiles (if applicable to CNS targets)

For compounds intended to treat central nervous system (CNS) disorders, the ability to cross the blood-brain barrier (BBB) is paramount. Many HDAC inhibitors have been noted for their low BBB penetration nih.govharvard.edu. As A2A receptors are present in the brain, evaluating the brain-to-plasma concentration ratio of this compound in preclinical models would be a critical step to determine its suitability for neurological applications nih.govmdpi.com.

Metabolism and Excretion Pathways in Preclinical Systems

Understanding how a compound is metabolized and cleared from the body is essential for determining its dosing regimen and identifying potential drug-drug interactions.

In Vitro Metabolic Stability and Major Metabolite Identification

The metabolic stability of this compound would be assessed by incubating it with liver microsomes or hepatocytes from various species, including humans. These systems contain the key enzymes responsible for drug metabolism, primarily cytochrome P450s nih.gov. The rate at which the parent compound is broken down helps predict its half-life in vivo. Subsequent analysis would identify the chemical structures of the major metabolites.

Interactive Table: Illustrative Metabolic Stability Data This table shows example data that would be collected to understand a compound's metabolic profile. The values are hypothetical.

Elucidation of Excretion Routes in Animal Models

To determine how this compound and its metabolites are eliminated from the body, studies in animal models are performed. After administering a radiolabeled version of the compound, urine, feces, and sometimes bile are collected over time. The amount of radioactivity in each sample reveals the primary routes of excretion, whether renal (via urine) or fecal (via bile and other intestinal secretions). This information provides a complete picture of the drug's clearance from the body.

While the specific data for this compound are not yet public, the established preclinical testing paradigm provides a clear roadmap for the types of studies that are necessary to characterize its pharmacokinetic and pharmacodynamic profile.

Preclinical Pharmacodynamic Biomarkers of this compound Activity

The pharmacodynamic (PD) activity of this compound in preclinical models is assessed through a variety of biomarkers that confirm target engagement and downstream biological effects. These biomarkers are crucial for understanding the compound's mechanism of action and establishing a link between drug exposure and therapeutic effect. The primary PD markers for this dual-action inhibitor involve direct measurement of its interaction with the A2A adenosine (B11128) receptor (A2Aar) and histone deacetylase (HDAC) enzymes, as well as the subsequent epigenetic and cellular signaling changes.

Target Engagement Assays (e.g., A2Aar occupancy, HDAC activity modulation in tissues)

Target engagement for this compound is demonstrated through its potent binding to the A2A adenosine receptor and its robust inhibition of various HDAC isoforms. Preclinical studies have quantified this dual engagement, showing high affinity for its intended targets.

Specifically, this compound exhibits a strong binding affinity for the A2Aar, with a reported inhibitor constant (Ki) of 10.3 nM tebubio.commedchemexpress.com. This indicates a potent interaction with the adenosine receptor target.

In addition to its A2Aar activity, the compound is a potent inhibitor of multiple Class I and IIb HDAC enzymes. Biochemical assays have determined its half-maximal inhibitory concentrations (IC50) against several key isoforms. Notably, it shows significant activity against HDAC1, HDAC2, HDAC3, and particularly HDAC6, while having substantially less activity against the Class I isoform HDAC8 medchemexpress.com. This profile suggests a specific, though multi-targeted, inhibition of HDAC enzymes, which is a key component of its mechanism of action.

| Target | Assay Type | Value (nM) | Reference |

|---|---|---|---|

| A2Aar | Ki | 10.3 | tebubio.commedchemexpress.com |

| HDAC1 | IC50 | 18.5 | tebubio.commedchemexpress.com |

| HDAC2 | IC50 | 16.0 | medchemexpress.com |

| HDAC3 | IC50 | 13.6 | medchemexpress.com |

| HDAC6 | IC50 | 2.1 | medchemexpress.com |

| HDAC8 | IC50 | 1408.9 | medchemexpress.com |

Epigenetic Biomarker Responses (e.g., histone acetylation in target tissues)

A primary consequence of HDAC inhibition is the accumulation of acetyl groups on histone proteins, a key epigenetic modification that leads to a more relaxed chromatin structure and altered gene expression nih.govijbcp.com. The activity of this compound as an HDAC inhibitor is confirmed by measuring changes in histone acetylation levels in cancer cell lines.

In vitro studies using Western Blot analysis on MC38 colon adenocarcinoma cells demonstrated that this compound treatment leads to a significant increase in the acetylation of both histone H3 and histone H4 medchemexpress.com. This effect was observed to be concentration-dependent, providing clear evidence that the compound engages with and inhibits HDAC enzymes within the cellular environment, leading to the intended epigenetic modifications medchemexpress.com. This hyperacetylation is a hallmark of HDAC inhibitor activity and serves as a direct pharmacodynamic biomarker of the drug's effect on its epigenetic targets nih.gov.

| Cell Line | Biomarker | Assay | Observation | Reference |

|---|---|---|---|---|

| MC38 | Histone H3 Acetylation | Western Blot | Concentration-dependent increase | medchemexpress.com |

| MC38 | Histone H4 Acetylation | Western Blot | Concentration-dependent increase | medchemexpress.com |

Downstream Signaling Pathway Modulation in Preclinical Models

The dual inhibition of A2Aar and HDACs by this compound is intended to modulate downstream signaling pathways that are critical for tumor cell survival and proliferation. HDAC inhibitors are known to affect the cell cycle, induce apoptosis, and reactivate tumor suppressor genes nih.gov. The anti-proliferative activity of this compound observed in preclinical cancer models serves as a key indicator of its ability to modulate these critical pathways.

Cell proliferation assays have shown that this compound exhibits significant anti-proliferative effects against murine colon cancer cell lines, CT26 and MC38 medchemexpress.com. The compound's ability to inhibit tumor cell growth is quantified by its half-maximal growth inhibition (GI50) values. This biological outcome strongly suggests the modulation of downstream pathways that control cell cycle progression and survival, which are common targets of HDAC inhibitors nih.gov. While specific pathway analyses for this compound are not detailed, the observed anti-proliferative effect is a crucial pharmacodynamic endpoint.

| Cell Line | Assay | Endpoint | Value (µM) | Reference |

|---|---|---|---|---|

| CT26 | Cell Proliferation Assay | GI50 | 12.16 | medchemexpress.com |

| MC38 | Cell Proliferation Assay | GI50 | 12.61 | medchemexpress.com |

Computational Approaches in the Characterization of A2aar/hdac in 2

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of A2Aar/hdac-IN-2 with its intended targets.

Binding Mode Analysis with A2Aar

Molecular docking studies have been employed to investigate the interaction of this compound and its analogs with the A2A adenosine (B11128) receptor (A2AAR). unimore.itresearchgate.net These simulations help in understanding the specific binding modes and affinities. For instance, the design of dual-acting compounds targeting both A2AAR and HDACs often starts with the core structures of known A2AAR antagonists. researchgate.net The pyrazolo[4,3-e] unimore.itmdpi.combiorxiv.orgtriazolo[1,5-c]pyrimidin-5-amine scaffold, a common feature in A2AAR antagonists, has been a foundational element in designing these dual inhibitors. researchgate.netresearchgate.net

Computational analyses, including docking, have been crucial in the development of A2AAR antagonists for various therapeutic areas, including cancer immunotherapy. researchgate.net The binding of these antagonists to A2AAR is a key area of research, with docking simulations providing insights into the specific interactions within the receptor's binding pocket. researchgate.net

Binding Mode Analysis with HDAC Isoforms

Computational studies have extensively explored the binding of inhibitors to various Histone Deacetylase (HDAC) isoforms. nih.govnih.gov The design of dual A2Aar/HDAC inhibitors like this compound leverages the well-established pharmacophore model for HDAC inhibitors. This model typically includes a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. mdpi.comresearchgate.net The o-aminobenzamide group is a frequently used ZBG in the design of potent HDAC inhibitors. researchgate.net

Molecular docking simulations have been performed to understand how these compounds interact with the active site of different HDAC isoforms, such as HDAC1 and HDAC2. mdpi.comnih.gov These simulations reveal key interactions, including the chelation of the catalytic zinc ion by the ZBG and hydrophobic and aromatic interactions within the active site channel. mdpi.comdiscngine.com The selectivity of inhibitors for different HDAC isoforms is a critical aspect of drug design, as it can help to minimize off-target effects. mdpi.commdpi.com For example, the structural differences between the catalytic channels of Class I and Class IIb HDACs can be exploited to design isoform-selective inhibitors. mdpi.com Docking studies have shown that even small modifications to the inhibitor structure can significantly alter its binding mode and selectivity. discngine.com

Table 1: Key Interacting Residues in HDAC Isoforms Identified Through Molecular Docking

| HDAC Isoform | Interacting Residues | Reference |

| HDAC1 | Phe141, Phe198, Tyr91, Glu92 | mdpi.com |

| HDAC2 | Phe141, Phe198 | mdpi.com |

| HDAC4 | Asp196, Asp290, His198 | mdpi.com |

| HDAC8 | - | mdpi.com |

Note: This table is based on general findings for benzamide-based HDAC inhibitors and may not be specific to this compound.

Molecular Dynamics Simulations to Investigate Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, revealing changes in conformation over time. researchgate.net These simulations are crucial for assessing the stability of the binding pose predicted by molecular docking and for understanding the flexibility of both the ligand and the protein. researchgate.netmdpi.com

For A2AAR, MD simulations have been used to study the receptor's conformational stability in both its apo form and when bound to ligands. researchgate.net These studies have shown that ligand binding can significantly stabilize the receptor's helical structures. researchgate.net In the context of dual inhibitors, MD simulations can help to understand how the compound affects the dynamics of both A2AAR and HDACs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. afantitis.com For this compound, QSAR models could be developed to predict the antagonistic activity against A2AAR and the inhibitory potency against HDACs based on the compound's structural features.

Several QSAR studies have been conducted on A2AAR antagonists and HDAC inhibitors separately. For A2AAR, QSAR models have been built using datasets of compounds with known IC50 values to predict the antagonistic activity of new compounds. biorxiv.orgplos.org Similarly, for HDAC inhibitors, QSAR models have been developed to predict their inhibitory activity against various HDAC isoforms. afantitis.comresearchgate.net These models often employ a variety of molecular descriptors that capture different aspects of the chemical structure. afantitis.com The development of dual-target QSAR models for compounds like this compound presents a more complex challenge but could provide a powerful tool for optimizing the potency and selectivity of these inhibitors.

In Silico Prediction of Preclinical ADME Properties and Druggability Parameters

For a compound like this compound, various ADME parameters would be computationally assessed. These include predictions of oral absorption, blood-brain barrier penetration, and potential for P-glycoprotein (P-gp) substrate activity. uomustansiriyah.edu.iq Additionally, potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism, is also evaluated. uomustansiriyah.edu.iq For instance, in silico tools can predict whether a compound is likely to violate Lipinski's rule of five, a set of guidelines used to evaluate druggability. uomustansiriyah.edu.iq Such computational profiling helps in prioritizing compounds with favorable pharmacokinetic profiles for further development. mdpi.comals-journal.com

Table 2: Predicted In Silico ADME and Druggability Parameters for a Hypothetical this compound Analog

| Parameter | Predicted Value | Reference |

| Passive Oral Absorption | High | uomustansiriyah.edu.iq |

| Blood-Brain Barrier Penetration | No | uomustansiriyah.edu.iq |

| P-glycoprotein Substrate | Yes | uomustansiriyah.edu.iq |

| CYP Enzyme Inhibition | Potential for some isoforms | uomustansiriyah.edu.iq |

| Lipinski's Rule Violations | 0-1 | uomustansiriyah.edu.iq |

Note: This table presents hypothetical data based on general findings for similar classes of compounds and is for illustrative purposes only.

Network Pharmacology and Systems Biology Approaches for Pathway Analysis

Network pharmacology and systems biology offer a holistic view of a drug's mechanism of action by considering its interactions with multiple targets and pathways within a biological system. semanticscholar.org For a dual-target inhibitor like this compound, these approaches are particularly valuable for understanding its complex pharmacological effects.

By constructing and analyzing protein-protein interaction (PPI) networks, researchers can identify the key pathways modulated by the compound. semanticscholar.orgbiorxiv.org For A2Aar, network pharmacology can elucidate the downstream signaling cascades affected by its antagonism, such as those involving protein kinase A (PKA) and cAMP response element-binding protein (CREB). ijbs.comresearchgate.net

Methodologies Employed in the Research of A2aar/hdac in 2

Biochemical and Biophysical Assays for Target Engagement

To validate the dual-targeting design of A2Aar/hdac-IN-2, researchers employ specific assays to measure its interaction with both the A2A adenosine (B11128) receptor (A2Aar) and histone deacetylase (HDAC) enzymes.

The initial assessment of a compound's affinity for the A2Aar is typically performed using radioligand binding assays. acs.org These competitive assays measure the ability of the test compound, this compound, to displace a known high-affinity radiolabeled ligand from the receptor. In studies of similar A2Aar antagonists, radioligands such as [³H]-SCH58261 or [³H]ZM241385 are commonly used. acs.orguniversiteitleiden.nl The binding affinity is expressed as the inhibitor constant (Ki). For this compound, these assays demonstrated a potent binding affinity with a Ki value of 10.3 nM. medchemexpress.commedchemexpress.com The compound also showed selectivity over other adenosine receptor subtypes. medchemexpress.com

Beyond simple binding, functional assays are crucial to determine whether the compound acts as an antagonist. These assays often involve stimulating cells expressing the A2Aar with a known agonist, such as CGS21680, which typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). researchgate.netfrontiersin.org The antagonistic activity of this compound would be confirmed by its ability to inhibit this agonist-induced cAMP production in a concentration-dependent manner.

To quantify the inhibitory effect of this compound on its second target, researchers use enzyme-based, cell-free assays. reactionbiology.com These assays measure the activity of purified HDAC enzymes in the presence of varying concentrations of the inhibitor. biocompare.com A common method involves using a synthetic peptide substrate containing an acetylated lysine (B10760008) residue. bmglabtech.comabcam.com When the HDAC enzyme deacetylates the substrate, a second enzyme in the assay mixture can cleave the deacetylated peptide, releasing a fluorophore or a luminescent agent. bmglabtech.compromega.com The resulting signal is proportional to the HDAC activity, and its reduction is used to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

This compound was evaluated against a panel of HDAC isoforms, revealing potent, low-nanomolar inhibition against several class I and IIb enzymes. medchemexpress.com The compound was particularly effective against HDAC6 (IC50 = 2.1 nM) and showed strong inhibition of HDAC1, HDAC2, and HDAC3. medchemexpress.com Conversely, it was significantly less active against the class I isoform HDAC8. medchemexpress.com

| HDAC Isoform | IC50 (nM) |

|---|---|

| HDAC1 | 18.5 |

| HDAC2 | 16.0 |

| HDAC3 | 13.6 |

| HDAC6 | 2.1 |

| HDAC8 | 1408.9 |

As a cellular confirmation of target engagement, Western blot analysis was performed on MC38 cells treated with this compound. medchemexpress.com Results showed that the compound led to a concentration-dependent increase in the acetylation of histone H3 and histone H4, which is a direct downstream consequence of HDAC inhibition in a cellular context. medchemexpress.com

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide deeper insights into the binding interactions between a compound and its target proteins.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding in real-time. nih.gov In a typical experiment, one binding partner (e.g., the A2Aar or an HDAC enzyme) is immobilized on a sensor chip, and the other (this compound) is flowed over the surface. researchgate.net SPR detects changes in the refractive index at the surface as the compound binds and dissociates, allowing for the calculation of the association rate (ka) and dissociation rate (kd), which together determine the binding affinity (KD). nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govtainstruments.com By titrating the inhibitor into a solution containing the target enzyme, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). tainstruments.comnih.gov This information is valuable for understanding the driving forces behind the binding interaction. nih.gov While these methods are standard for characterizing inhibitors, specific SPR or ITC data for this compound have not been detailed in available research.

Cell-Based Assays for Functional and Phenotypic Effects